Cas no 2743438-45-9 (2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid)

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid is a heterocyclic compound featuring a dioxopiperidine and tetrahydroisoquinoline scaffold with a carboxylic acid functional group. Its structural complexity makes it a valuable intermediate in pharmaceutical research, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation therapies. The presence of both dioxopiperidine and carboxylic acid moieties enhances its utility as a versatile building block for drug discovery, enabling precise modifications for improved binding affinity and pharmacokinetic properties. This compound is of interest due to its potential applications in oncology and neurodegenerative disease research, where selective protein degradation is a key therapeutic strategy.
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid structure
2743438-45-9 structure
Product Name:2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
CAS No:2743438-45-9
MF:C15H12N2O6
MW:316.265583992004
CID:6577640
PubChem ID:165711912
Update Time:2025-05-19

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2743438-45-9
    • EN300-37269310
    • 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
    • Inchi: 1S/C15H12N2O6/c18-11-4-3-10(13(20)16-11)17-12(19)6-7-1-2-8(15(22)23)5-9(7)14(17)21/h1-2,5,10H,3-4,6H2,(H,22,23)(H,16,18,20)
    • InChI Key: BMSKJJSLOBLORU-UHFFFAOYSA-N
    • SMILES: O=C1C(CCC(N1)=O)N1C(C2C=C(C(=O)O)C=CC=2CC1=O)=O

Computed Properties

  • Exact Mass: 316.06953611g/mol
  • Monoisotopic Mass: 316.06953611g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 121Ų

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37269310-1.0g
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
2743438-45-9 95.0%
1.0g
$0.0 2025-03-18

Additional information on 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Recent Advances in the Study of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 2743438-45-9)

The compound 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (CAS: 2743438-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the context of targeted protein degradation and oncology. Recent studies have explored its mechanism of action, pharmacokinetics, and efficacy in preclinical models, providing valuable insights into its clinical potential.

One of the most notable aspects of this compound is its role as a cereblon (CRBN) modulator, which enables it to facilitate the degradation of specific target proteins via the ubiquitin-proteasome system. This mechanism has been leveraged in the development of novel proteolysis-targeting chimeras (PROTACs), a promising class of therapeutic agents. Recent research has demonstrated that 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid exhibits high binding affinity for CRBN, making it a valuable scaffold for the design of next-generation degraders.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this scaffold and evaluated their biological activity. The results indicated that modifications at the 7-carboxylic acid position could significantly enhance the compound's solubility and bioavailability without compromising its target engagement. These findings have important implications for the optimization of drug-like properties in future iterations of this molecule.

Another key area of investigation has been the compound's potential in oncology, particularly in hematological malignancies. Preclinical studies have shown that it can induce the degradation of transcription factors such as IKZF1 and IKZF3, which are critical for the survival of multiple myeloma cells. This has led to the initiation of early-stage clinical trials evaluating its efficacy in combination with other therapeutic agents. Preliminary data suggest a favorable safety profile and promising anti-tumor activity, although further validation is required.

Beyond its applications in cancer therapy, recent work has explored the use of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid in inflammatory and autoimmune diseases. Its ability to modulate immune responses by degrading key regulatory proteins has opened new avenues for therapeutic intervention. For instance, a 2024 study in Nature Chemical Biology reported its efficacy in reducing cytokine production in models of rheumatoid arthritis, highlighting its potential as a multi-functional therapeutic agent.

In summary, the ongoing research on 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid underscores its versatility and promise in drug discovery. Its dual role as a CRBN modulator and a scaffold for PROTAC development positions it at the forefront of innovative therapeutic strategies. Future studies will likely focus on optimizing its pharmacokinetic properties and expanding its applications to other disease areas, paving the way for its translation into clinical practice.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD